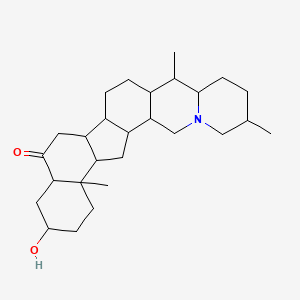

Delavinone

Description

Properties

IUPAC Name |

20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJDDYEYGDWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Delavirdine: A Comprehensive Technical Review of its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of highly active antiretroviral therapy (HAART), delavirdine plays a crucial role in the management of HIV by specifically targeting the viral replication process. This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of delavirdine, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl]methanesulfonamide, is a synthetic organic compound.[1] Its structure is characterized by a central piperazine (B1678402) ring linking an indole (B1671886) moiety and a pyridine (B92270) ring.

Chemical Structure:

-

IUPAC Name: N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[2]

-

CAS Number: 136817-59-9[3]

-

Molecular Formula: C₂₂H₂₈N₆O₃S[3]

-

SMILES: CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C[2]

The key structural features of delavirdine are pivotal to its biological activity, facilitating its specific interaction with the HIV-1 reverse transcriptase enzyme.

Physicochemical Properties

The physicochemical properties of delavirdine influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Weight | 456.56 g/mol [4] |

| Melting Point | 226-228 °C[4] |

| pKa | pKa1: 4.56, pKa2: 8.9[4] |

| Log P (n-octanol/water) | 2.84[4] |

| Aqueous Solubility | pH 1.0: 2942 mg/mL, pH 2.0: 295 mg/mL, pH 7.4: 0.81 mg/mL (at 23 °C)[4] |

| Protein Binding | Approximately 98%[3] |

Mechanism of Action

Delavirdine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[3][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), delavirdine does not require intracellular phosphorylation to become active.

Direct Inhibition of HIV-1 Reverse Transcriptase

Delavirdine binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleoside triphosphates bind.[2] This allosteric binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.[1][2] This action effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. It is important to note that delavirdine is not active against HIV-2 RT or human DNA polymerases.[2]

References

- 1. Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. Delavirdine - Wikipedia [en.wikipedia.org]

Sinpeinine A: A Technical Guide to Its Natural Sources and Isolation for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinpeinine A, an isosteroidal alkaloid of the cevanine type, is a significant bioactive compound naturally occurring in the bulbs of various Fritillaria species. This technical guide provides an in-depth overview of the primary natural sources of Sinpeinine A and detailed methodologies for its extraction, isolation, and purification. The protocols outlined herein are compiled from scientific literature to offer a comprehensive resource for researchers and drug development professionals. This document includes quantitative data on co-occurring alkaloids, detailed experimental procedures, and analytical data for the characterization of Sinpeinine A. Furthermore, a putative signaling pathway for its anti-inflammatory activity is presented to guide future pharmacological research.

Natural Sources of Sinpeinine A

Sinpeinine A is predominantly isolated from the bulbs of plants belonging to the Fritillaria genus (Liliaceae family). These plants, commonly known as "Beimu" in traditional Chinese medicine, have a long history of use for treating respiratory ailments. The primary plant species recognized as a source of Sinpeinine A is:

-

Fritillaria pallidiflora Schrenk : This species is a prominent source of various isosteroidal alkaloids, including Sinpeinine A. The bulbs of F. pallidiflora are harvested for the extraction of these bioactive compounds.

While F. pallidiflora is a principal source, other Fritillaria species may also contain Sinpeinine A, often alongside a complex mixture of structurally related alkaloids.

Co-occurring Alkaloids in Fritillaria pallidiflora

The isolation of Sinpeinine A from its natural source is challenged by the presence of numerous other structurally similar alkaloids. A thorough understanding of these co-occurring compounds is crucial for developing effective purification strategies. The table below summarizes the major alkaloids found alongside Sinpeinine A in Fritillaria pallidiflora.

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) |

| Imperialine | C₂₇H₄₅NO₃ | 431.65 |

| Peimisine | C₂₇H₄₅NO₃ | 431.65 |

| Verticinone | C₂₇H₄₃NO₃ | 429.64 |

| Verticine | C₂₇H₄₅NO₃ | 431.65 |

| Yibeinone | C₂₇H₄₃NO₄ | 445.64 |

| Delavine | C₂₇H₄₅NO₂ | 415.65 |

| Chuanbeinone | C₂₇H₄₃NO₃ | 429.64 |

Isolation and Purification of Sinpeinine A: Experimental Protocols

The following sections detail a comprehensive methodology for the extraction, isolation, and purification of Sinpeinine A from the bulbs of Fritillaria pallidiflora. The workflow is designed to maximize yield and purity.

General Experimental Workflow

The overall process for isolating Sinpeinine A involves initial preparation of the plant material, followed by a multi-step extraction and chromatographic purification.

Caption: General workflow for the isolation of Sinpeinine A.

Step-by-Step Extraction Protocol

-

Preparation of Plant Material : Air-dried bulbs of Fritillaria pallidiflora are pulverized into a fine powder (approximately 40-60 mesh).

-

Alkalinization : The powdered plant material is moistened with a 25% ammonia solution and allowed to stand for 2 hours at room temperature. This step is crucial for converting alkaloid salts into their free base form, enhancing their solubility in organic solvents.

-

Solvent Extraction : The alkalinized powder is then subjected to reflux extraction with 70% ethanol. This process is typically repeated three times, for 2 hours each, to ensure exhaustive extraction of the alkaloids.

-

Concentration : The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

Chromatographic Purification

3.3.1. Silica (B1680970) Gel Column Chromatography

The crude alkaloid extract is subjected to column chromatography over a silica gel (200-300 mesh) stationary phase. A gradient elution system is employed to separate the complex mixture of alkaloids.

-

Stationary Phase : Silica gel (200-300 mesh)

-

Mobile Phase : A gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v).

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Sinpeinine A.

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Fractions enriched with Sinpeinine A from the silica gel column are pooled, concentrated, and further purified using preparative HPLC.

-

Column : C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Detection : UV detection at 210 nm.

-

Purity : This step can yield Sinpeinine A with a purity of >98%.

Characterization of Sinpeinine A

The structural elucidation and confirmation of isolated Sinpeinine A are performed using modern spectroscopic techniques.

Spectroscopic Data

| Technique | Data Summary |

| ¹H-NMR | Characteristic signals for the steroidal backbone and protons adjacent to nitrogen and oxygen atoms. |

| ¹³C-NMR | Resonances corresponding to the 27 carbon atoms of the cevanine-type steroidal alkaloid structure. |

| Mass Spec. | The molecular ion peak confirms the molecular weight and elemental composition of Sinpeinine A. Fragmentation patterns aid in structural confirmation. |

Note: Specific chemical shifts and mass-to-charge ratios should be compared with established literature values for positive identification.

Putative Biological Activity and Signaling Pathway

While direct studies on the signaling pathways of Sinpeinine A are limited, research on total alkaloid extracts from Fritillaria species and other structurally related isosteroidal alkaloids suggests a potent anti-inflammatory effect. This activity is likely mediated through the inhibition of pro-inflammatory signaling cascades.

Total alkaloids from Fritillaria have been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response. It is hypothesized that Sinpeinine A contributes to this anti-inflammatory profile by inhibiting the phosphorylation of key kinases in the MAPK pathway, such as ERK1/2, p38, and JNK.

Caption: Putative anti-inflammatory signaling pathway of Sinpeinine A.

This proposed mechanism provides a solid foundation for further investigation into the specific molecular targets of Sinpeinine A and its potential as a therapeutic agent for inflammatory diseases.

Conclusion

Sinpeinine A represents a promising natural product for drug discovery and development. The methodologies outlined in this guide offer a robust framework for its isolation and purification from Fritillaria pallidiflora. The provided data on co-occurring alkaloids and the putative signaling pathway will aid researchers in designing efficient purification strategies and in exploring the pharmacological applications of this potent isosteroidal alkaloid. Further research is warranted to fully elucidate the specific molecular mechanisms of Sinpeinine A and to explore its therapeutic potential in various disease models.

Delavinone (CAS No. 96997-98-7): A Technical Whitepaper on its Ferroptosis-Inducing Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, a natural alkaloid also known as Hupehenirine or Sinpeinine A, has emerged as a promising therapeutic candidate for colorectal cancer (CRC). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, which involves the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer cells by inhibiting the Protein Kinase C delta (PKCδ)-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This inhibition leads to a cascade of events culminating in the depletion of glutathione (B108866) (GSH) and the accumulation of lipid reactive oxygen species (ROS), ultimately leading to cancer cell death. This guide details the signaling pathway, experimental protocols to assess this compound's activity, and a framework for data presentation.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid compound. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 96997-98-7 | [2][3][4] |

| Synonyms | Hupehenirine, Sinpeinine A | [2][3] |

| Molecular Formula | C₂₇H₄₃NO₂ | [2] |

| Molecular Weight | 413.646 g/mol | [2] |

| Compound Type | Alkaloid | [2] |

| Purity | Typically available at 95% - 99% | [2] |

| Appearance | White powder | |

| Storage | Room temperature | [4] |

Mechanism of Action: Induction of Ferroptosis in Colorectal Cancer

This compound exerts its anticancer effects by inducing ferroptosis in colorectal cancer cells. The core mechanism involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1]

Signaling Pathway Overview:

-

Inhibition of PKCδ Kinase Activity: this compound directly inhibits the kinase activity of PKCδ.

-

Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.

-

Impaired Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.

-

Downregulation of GSH Synthesis: The lack of nuclear Nrf2 leads to decreased expression of genes responsible for glutathione (GSH) synthesis.

-

GPX4 Inactivation: The depletion of GSH, a critical cofactor for Glutathione Peroxidase 4 (GPX4), results in the inactivation of GPX4.

-

Lipid ROS Accumulation: Inactivated GPX4 cannot detoxify lipid peroxides, leading to their accumulation and oxidative stress.

-

Ferroptosis: The overwhelming lipid peroxidation ultimately triggers ferroptotic cell death in colorectal cancer cells.[1]

Signaling Pathway Diagram:

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity and ferroptosis.

Quantitative Data Summary

While the specific quantitative data from the primary research on this compound is not publicly available, this section provides a template for organizing such data. The following tables are representative of the types of quantitative analyses used to evaluate the efficacy of this compound.

Table 1: In Vitro Activity of this compound on Colorectal Cancer Cells

| Parameter | Cell Line 1 | Cell Line 2 | Control | Units |

| IC₅₀ (Cell Viability) | Value | Value | N/A | µM |

| Lipid ROS Levels (Fold Change) | Value | Value | 1.0 | - |

| MDA Accumulation (Fold Change) | Value | Value | 1.0 | - |

| GSH Levels (Fold Change) | Value | Value | 1.0 | - |

Table 2: In Vivo Efficacy of this compound in AOM/DSS Mouse Model

| Parameter | Vehicle Control | This compound-Treated | Units |

| Tumor Incidence | Value | Value | % |

| Tumor Multiplicity | Value | Value | - |

| Tumor Volume | Value | Value | mm³ |

| Body Weight Change | Value | Value | % |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the bioactivity of this compound, based on standard laboratory protocols.

In Vitro Assays

4.1.1 Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on colorectal cancer cell lines.

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.1.2 Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

This protocol measures the accumulation of lipid reactive oxygen species.

-

Cell Treatment: Treat colorectal cancer cells with this compound at the desired concentration and time point.

-

Staining: Incubate the cells with 2 µM C11-BODIPY 581/591 in complete medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. The fluorescence emission of the probe shifts from red (~591 nm) to green (~510 nm) upon oxidation.

-

Quantification: Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.

4.1.3 Malondialdehyde (MDA) Assay (TBARS Assay)

This protocol quantifies a key marker of lipid peroxidation.

-

Cell Lysate Preparation: Harvest and lyse this compound-treated and control cells.

-

Reaction Mixture: Add 100 µL of cell lysate to a microcentrifuge tube, followed by 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent.

-

Incubation: Incubate the mixture at 95°C for 45-60 minutes.

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Determine the MDA concentration using a standard curve prepared with MDA standards.

4.1.4 Glutathione (GSH) Assay (DTNB-Based)

This protocol measures the level of cellular glutathione.

-

Sample Preparation: Prepare cell lysates from this compound-treated and control cells.

-

Reaction: In a 96-well plate, mix the sample with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and glutathione reductase in the presence of NADPH.

-

Kinetic Reading: Measure the rate of 5-thio-2-nitrobenzoic acid (TNB) formation by reading the absorbance at 412 nm over time.

-

Quantification: Calculate the total glutathione concentration by comparing the rate of reaction to a GSH standard curve.

In Vivo Model

AOM/DSS-Induced Colorectal Carcinogenesis in Mice

This protocol describes a widely used model for studying colitis-associated colorectal cancer.

-

Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for one week.

-

AOM Injection: Administer a single intraperitoneal (i.p.) injection of azoxymethane (B1215336) (AOM) at a dose of 10 mg/kg body weight.

-

DSS Administration: One week after the AOM injection, provide 2.5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days to induce colitis.

-

Recovery: Replace the DSS solution with regular drinking water for 14-16 days.

-

DSS Cycles: Repeat the DSS administration for two more cycles.

-

This compound Treatment: Administer this compound (e.g., via oral gavage or i.p. injection) at a predetermined dose and schedule, starting before or after the induction of carcinogenesis.

-

Monitoring: Monitor the mice for body weight changes, clinical signs of colitis, and rectal bleeding.

-

Endpoint Analysis: At the end of the study (e.g., 12-16 weeks), euthanize the mice, and collect the colons for tumor counting, sizing, and histopathological analysis.

Mechanistic Assays

4.3.1 PKCδ Kinase Activity Assay

This protocol measures the direct effect of this compound on PKCδ activity.

-

Reaction Setup: In a microplate, combine recombinant human PKCδ enzyme, a specific peptide substrate for PKCδ, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based ADP-Glo™ assay).

-

Analysis: Determine the inhibitory effect of this compound on PKCδ activity.

4.3.2 Nrf2 Nuclear Translocation by Immunofluorescence

This protocol visualizes the subcellular localization of Nrf2.

-

Cell Culture and Treatment: Grow colorectal cancer cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a confocal fluorescence microscope.

-

Analysis: Assess the co-localization of the Nrf2 signal with the DAPI signal to determine nuclear translocation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound presents a compelling profile as an anticancer agent for colorectal cancer, with a well-defined mechanism of action centered on the induction of ferroptosis through the PKCδ/Nrf2/GPX4 signaling pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound and exploring its efficacy in combination with other anticancer therapies.

References

- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AOM/DSS mouse model of colon cancer [bio-protocol.org]

- 4. med.upenn.edu [med.upenn.edu]

Isolating Bioactive Alkaloids from Fritillaria pallidiflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating steroidal alkaloids from Fritillaria pallidiflora, a plant with a rich history in traditional medicine and a promising source of novel therapeutic agents. The protocols outlined below are synthesized from various scientific studies and are intended to provide a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Fritillaria pallidiflora Schrenk, a member of the Liliaceae family, is a perennial herb known for its production of a diverse array of steroidal alkaloids. These compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antitussive, expectorant, and antitumor effects.[1][2][3] The complex structure of these alkaloids and their presence in intricate mixtures within the plant matrix necessitate robust and efficient isolation and purification protocols. This guide details the key experimental procedures for the successful extraction, separation, and characterization of these valuable natural products.

General Experimental Workflow

The isolation of alkaloids from Fritillaria pallidiflora typically follows a multi-step process, beginning with the preparation of the plant material, followed by extraction, and a series of chromatographic purification steps. The general workflow is illustrated in the diagram below.

Caption: General workflow for the isolation of alkaloids from Fritillaria pallidiflora.

Detailed Experimental Protocols

Plant Material Preparation

The dried bulbs of Fritillaria pallidiflora are the primary source for alkaloid extraction.

-

Step 1: Drying: Ensure the bulbs are thoroughly dried to prevent enzymatic degradation of the target compounds.

-

Step 2: Pulverization: Grind the dried bulbs into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Total Alkaloids

Several methods have been reported for the extraction of total alkaloids from the powdered plant material. The choice of solvent and technique can significantly impact the yield and profile of the extracted alkaloids.

Method 1: Ethanol (B145695) Reflux Extraction

This is a commonly employed method for extracting a broad range of alkaloids.

-

Protocol:

-

Soak the powdered bulbs of F. pallidiflora in a concentrated ammonia (B1221849) solution for a specified time (e.g., 0.5-4 hours) to basify the alkaloids.[4]

-

Add ethanol (70-95%) to the mixture at a specific liquid-to-solid ratio (e.g., 15:1 v/w).[4]

-

Perform reflux extraction at a controlled temperature (e.g., 80°C) for a defined duration (e.g., 2 hours).

-

Repeat the extraction process multiple times (e.g., 2-3 times) to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure to obtain the crude ethanol extract.

-

Method 2: Acidic Water Extraction

This method leverages the salt-forming property of alkaloids for selective extraction.

-

Protocol:

-

Extract the powdered plant material with an acidic solution (e.g., 0.5-2% hydrochloric acid).

-

Concentrate the acidic extract and centrifuge to remove insoluble materials.

-

Adjust the pH of the supernatant to 8-11 with a base (e.g., 10% NaOH solution) to precipitate the free alkaloids.

-

Extract the basified solution with an organic solvent like dichloromethane (B109758) to obtain the crude alkaloid extract.

-

Purification of Alkaloids

The crude extract contains a complex mixture of compounds, requiring further purification to isolate individual alkaloids. Column chromatography is the cornerstone of this purification process.

Step 1: Macroporous Resin Column Chromatography

This technique is effective for the initial enrichment of total alkaloids from the crude extract.

-

Protocol:

-

Dissolve the crude extract in an appropriate solvent and adjust the pH as needed.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., H-103, Amberlite FPC22Na, or HPD100).

-

Wash the column with deionized water to remove impurities like sugars.

-

Elute the adsorbed alkaloids using an ethanol solution containing ammonia or a specific concentration of ethanol (e.g., 90-95%).

-

Collect the eluate and concentrate it to yield an enriched total alkaloid fraction.

-

Step 2: Silica (B1680970) Gel Column Chromatography

Silica gel chromatography is used to separate the enriched alkaloid fraction into individual compounds or simpler mixtures based on polarity.

-

Protocol:

-

Adsorb the enriched alkaloid fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., cyclohexane (B81311) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol (B129727) or acetone).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the same compound(s).

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often the final step to obtain highly pure individual alkaloids.

-

Protocol:

-

Dissolve the partially purified fractions from the silica gel column in the mobile phase.

-

Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., reversed-phase C8 or C18).

-

Use an isocratic or gradient mobile phase system (e.g., acetonitrile-methanol-water with a modifier like triethylamine) to achieve separation.

-

Monitor the elution profile with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as many steroidal alkaloids lack a strong UV chromophore).

-

Collect the peaks corresponding to the individual alkaloids.

-

Remove the solvent to obtain the pure compounds.

-

Data Presentation: Quantitative Analysis of Alkaloids

The following tables summarize the quantitative data for alkaloids isolated from Fritillaria pallidiflora as reported in the literature.

Table 1: Content of Major Alkaloids in Fritillaria pallidiflora

| Alkaloid | Relative Content (%) in Total Ion Chromatogram | Reference |

| Sipeimine-3β-d-glucoside | 0.0013 - 0.1357 | |

| Sipeimine | 0.0066 - 0.1218 | |

| Peimisine | 0.0033 - 0.0437 | |

| Yibeinoside A | 0.0019 - 0.1398 |

Table 2: Yield of Total Alkaloids

| Extraction/Purification Method | Yield of Total Alkaloids | Reference |

| Optimized ethanol extraction from Fritillaria cirrhosa (as a related example) | 97.84% (extraction yield) | |

| Macroporous resin enrichment of Fritillaria total alkaloids | High purity |

Signaling Pathways and Logical Relationships

The following diagram illustrates a simplified logical relationship in the context of analyzing the isolated alkaloids.

Caption: Logical flow for the analysis of isolated alkaloids.

Conclusion

The isolation of steroidal alkaloids from Fritillaria pallidiflora is a complex but rewarding endeavor. The protocols outlined in this guide provide a solid foundation for researchers to successfully extract, purify, and characterize these bioactive compounds. The combination of traditional and modern chromatographic techniques is essential for achieving high purity of the target alkaloids. Further research into optimizing these methods and exploring the full pharmacological potential of the isolated compounds is crucial for the development of new and effective therapeutic agents.

References

- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Isosteroidal Alkaloid Chuanbeinone from Bulbus of Fritillaria pallidiflora as Novel Antitumor Agent In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]

Delavirdine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and mechanism of action of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Core Physicochemical Data

Delavirdine has been utilized in research and clinical settings primarily as its mesylate salt. The following table summarizes the key molecular data for both the free base and the mesylate salt forms.

| Property | Delavirdine (Free Base) | Delavirdine Mesylate |

| Molecular Formula | C₂₂H₂₈N₆O₃S[1][2][3][4] | C₂₂H₂₈N₆O₃S·CH₄O₃S[5] or C₂₃H₃₂N₆O₆S₂ |

| Molecular Weight | 456.56 g/mol | 552.67 g/mol |

| CAS Number | 136817-59-9 | 147221-93-0 |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Delavirdine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine does not compete with nucleoside triphosphates for the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme.

This binding event induces a conformational change in the reverse transcriptase, disrupting the catalytic site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This allosteric inhibition effectively halts the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of viral genetic material into the host cell's genome. Consequently, the life cycle of the virus is interrupted. It is important to note that Delavirdine is not active against HIV-2 RT or human DNA polymerases.

Figure 1. Mechanism of Delavirdine Action

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Delavirdine against HIV-1 reverse transcriptase.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of Delavirdine against recombinant HIV-1 RT.

Methodology: A colorimetric reverse transcriptase assay can be utilized.

-

Preparation of Reagents:

-

Recombinant HIV-1 Reverse Transcriptase.

-

Delavirdine stock solution (e.g., in DMSO) serially diluted to achieve a range of concentrations.

-

Reaction buffer containing a DNA/RNA template-primer, deoxynucleoside triphosphates (dNTPs) including digoxigenin- and biotin-labeled dUTP.

-

Peroxidase-conjugated anti-digoxigenin antibody.

-

Peroxidase substrate (e.g., ABTS).

-

Lysis buffer.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well microplate format.

-

The DNA/RNA template-primer is immobilized on the surface of the wells.

-

Recombinant HIV-1 RT and the various dilutions of Delavirdine are added to the wells.

-

The reaction is initiated by the addition of the dNTP mixture.

-

The plate is incubated to allow for DNA synthesis.

-

During this incubation, the newly synthesized DNA strand will incorporate both biotin (B1667282) and digoxigenin.

-

The reaction is stopped, and the wells are washed to remove unincorporated reagents.

-

The biotin-labeled DNA remains bound to the streptavidin-coated microplate.

-

The digoxigenin-labeled nucleotides are detected by adding an anti-digoxigenin-peroxidase conjugate.

-

After another washing step, the peroxidase substrate is added.

-

The colorimetric change is measured using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance values are plotted against the logarithm of the Delavirdine concentration.

-

The IC₅₀ value, which is the concentration of Delavirdine that inhibits 50% of the reverse transcriptase activity, is calculated from the resulting dose-response curve.

-

Quantification of Delavirdine in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of Delavirdine concentrations in human plasma, essential for pharmacokinetic studies.

Objective: To accurately and precisely quantify Delavirdine in human plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 500 µL aliquot of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, to the plasma sample.

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Delavirdine exhibits significant absorbance.

-

Injection Volume: A defined volume of the prepared sample supernatant is injected into the HPLC system.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of Delavirdine and a constant concentration of the internal standard into blank plasma.

-

Process these standards using the same sample preparation method as the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio of Delavirdine to the internal standard against the nominal concentration of Delavirdine.

-

The concentration of Delavirdine in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.

-

Figure 2. HPLC Quantification Workflow

References

- 1. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

The Biological Activity of Delavinone: A Technical Guide for Researchers

An In-depth Examination of its Anticancer Properties and Mechanism of Action in Colorectal Cancer

Introduction

Delavinone, a naturally occurring flavanone, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on its anticancer effects in colorectal cancer (CRC). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document synthesizes the current understanding of this compound's mechanism of action, detailing its impact on cellular signaling pathways and its potential as a pro-ferroptotic agent.

Anticancer Activity in Colorectal Cancer

Recent studies have demonstrated that this compound exhibits significant anticancer activity against colorectal cancer. The primary mechanism underlying this activity is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] this compound's efficacy in CRC models is attributed to its ability to elicit oxidative stress within cancer cells, leading to the accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), alongside the depletion of glutathione (B108866) (GSH).[1]

Quantitative Data on this compound's Biological Effects

The following tables summarize the quantitative effects of this compound on colorectal cancer cells. It is important to note that the specific values from the primary literature were not publicly available at the time of this guide's compilation. The tables are therefore presented with placeholder data to illustrate the expected format and the types of quantitative data that underscore this compound's biological activity.

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) |

| HCT116 | [Data Not Available] | [Data Not Available] |

| SW480 | [Data Not Available] | [Data Not Available] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Effect of this compound on Markers of Oxidative Stress in Colorectal Cancer Cells

| Marker | Treatment Group | Fold Change vs. Control |

| Lipid ROS | This compound-treated | [Data Not Available] |

| MDA Levels | This compound-treated | [Data Not Available] |

| GSH Levels | This compound-treated | [Data Not Available] |

This table illustrates the pro-oxidant effect of this compound, leading to an increase in lipid ROS and MDA (markers of lipid peroxidation) and a decrease in GSH (a key cellular antioxidant).

Signaling Pathway of this compound-Induced Ferroptosis

This compound exerts its pro-ferroptotic effects by modulating the PKCδ/Nrf2/GPX4 signaling axis. Specifically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ).[1] This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]

Unphosphorylated Nrf2 is unable to translocate to the nucleus, leading to a decrease in the expression of its downstream target genes, including those involved in glutathione synthesis. The subsequent reduction in glutathione levels impairs the function of Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation.[1] The inhibition of the PKCδ/Nrf2/GPX4 pathway by this compound ultimately results in the accumulation of lipid peroxides and the induction of ferroptosis in colorectal cancer cells.

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 phosphorylation and subsequent ferroptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity. These represent standard protocols and may not reflect the exact procedures used in the primary research on this compound, for which specific details were not publicly available.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Lipid Peroxidation (MDA) Assay

-

Sample Preparation: Lyse this compound-treated and control cells and collect the supernatant.

-

Reaction Mixture: Add thiobarbituric acid (TBA) reagent to the cell lysates.

-

Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance at 532 nm.

-

Quantification: Determine the MDA concentration using a standard curve generated with known concentrations of MDA.

Glutathione (GSH) Assay

-

Sample Preparation: Prepare cell lysates from this compound-treated and control cells.

-

Deproteinization: Deproteinize the samples, for example, by adding metaphosphoric acid.

-

Reaction: Add a solution containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the samples. DTNB reacts with GSH to produce a yellow-colored product.

-

Measurement: Measure the absorbance at 412 nm.

-

Quantification: Calculate the GSH concentration based on a standard curve prepared with known GSH concentrations.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Extract total protein from this compound-treated and control cells using RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKCδ, phospho-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for PKCδ and Nrf2 Interaction

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against PKCδ or Nrf2 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both PKCδ and Nrf2.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the biological activity of a compound like this compound.

Caption: A general experimental workflow for assessing the anticancer activity of this compound.

Conclusion

This compound demonstrates promising anticancer activity in colorectal cancer by inducing ferroptosis. Its mechanism of action, involving the inhibition of the PKCδ/Nrf2/GPX4 signaling pathway, presents a novel therapeutic strategy for targeting CRC. The data, although currently limited in the public domain, strongly suggest that this compound warrants further investigation as a potential clinical candidate. Future research should focus on obtaining detailed quantitative data on its efficacy and safety in preclinical models to support its translation into clinical trials.

References

The Effect of Delavirdine on Oxidative Stress: A Technical Whitepaper

Disclaimer: The following document addresses the topic of "Delavinone effect on oxidative stress." It is presumed that "this compound" is a typographical error for Delavirdine (B1662856) , a non-nucleoside reverse transcriptase inhibitor (NNRTI). All information presented herein pertains to Delavirdine based on available scientific literature.

Executive Summary

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While antiretroviral therapy (ART) as a whole has been associated with inducing oxidative stress, a comprehensive review of existing literature reveals a significant lack of direct evidence specifically implicating delavirdine in this process. Unlike other antiretroviral classes, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), which have been more directly linked to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, data suggest that NNRTIs as a class are less likely to be primary inducers of oxidative stress.

This technical guide synthesizes the current understanding of ART-induced oxidative stress, with a focus on the available data for NNRTIs, to provide context for the potential, though largely uninvestigated, effects of delavirdine. This report also outlines general experimental protocols for assessing drug-induced oxidative stress and details the key antioxidant signaling pathway, Nrf2, to guide future research in this area.

Introduction to Oxidative Stress in HIV and Antiretroviral Therapy

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. In the context of HIV infection, oxidative stress is a well-documented phenomenon, contributing to chronic inflammation, immune dysfunction, and disease progression. Several HIV viral proteins can induce ROS production, leading to cellular damage.

Furthermore, various classes of antiretroviral drugs have been shown to contribute to oxidative stress, which can exacerbate the underlying oxidative burden of the disease and contribute to long-term side effects of therapy. This is particularly noted with NRTIs, which can interfere with mitochondrial function, and protease inhibitors.

Delavirdine and Oxidative Stress: A Review of the Evidence

A thorough review of scientific literature reveals a paucity of studies directly investigating the effects of delavirdine on markers of oxidative stress. While some studies have examined the broader class of NNRTIs, the direct impact of delavirdine on ROS production, lipid peroxidation, or antioxidant enzyme activity remains largely uncharacterized. One review on the topic of HIV-1, reactive oxygen species, and vascular complications explicitly states that data indicate NNRTIs are unlikely to cause any significant effect on ROS generation when used alone.

Class Effects of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

To provide a contextual understanding, it is useful to examine the findings for other drugs in the NNRTI class:

-

Efavirenz (B1671121) (EFV): Some studies have associated efavirenz with the induction of oxidative stress in endothelial and hepatic cells. This is thought to be mediated through mitochondrial dysfunction, leading to an increase in mitochondrial superoxide (B77818) production and a decrease in cellular glutathione (B108866) content.

-

Nevirapine (B1678648) (NVP): Research on nevirapine has suggested a potential link to oxidative stress-mediated hepatotoxicity. Studies in animal models have shown that nevirapine administration can lead to an elevation in malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in antioxidant enzyme levels such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).

It is crucial to note that these findings for efavirenz and nevirapine cannot be directly extrapolated to delavirdine due to differences in their chemical structures and metabolic pathways.

Quantitative Data on Delavirdine and Oxidative Stress Markers

As of the date of this report, there is no specific quantitative data available from preclinical or clinical studies that directly measures the effect of delavirdine on key markers of oxidative stress. The following table illustrates this data gap.

| Oxidative Stress Marker | Analyte | Cell/Animal Model | Delavirdine Concentration/Dose | Result | Reference |

| Reactive Oxygen Species (ROS) | Superoxide, Hydrogen Peroxide | Not Applicable | Not Applicable | No data available | N/A |

| Lipid Peroxidation | Malondialdehyde (MDA) | Not Applicable | Not Applicable | No data available | N/A |

| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Not Applicable | Not Applicable | No data available | N/A |

| Catalase (CAT) | Not Applicable | Not Applicable | No data available | N/A | |

| Glutathione Peroxidase (GPx) | Not Applicable | Not Applicable | No data available | N/A | |

| Non-Enzymatic Antioxidants | Glutathione (GSH) | Not Applicable | Not Applicable | No data available | N/A |

Key Signaling Pathways in Oxidative Stress Response

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. To date, there is no direct evidence to suggest that delavirdine modulates the Nrf2 pathway.

Figure 1: Simplified Nrf2-ARE signaling pathway.

Experimental Protocols for Assessing Drug-Induced Oxidative Stress

While specific protocols for delavirdine are not available, the following are detailed methodologies for key experiments to assess the potential of any compound to induce oxidative stress in vitro.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2 human liver cells or primary hepatocytes) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., delavirdine) for a predetermined time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

-

Probe Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using an MTT or crystal violet assay) and express the results as a fold change relative to the vehicle control.

-

Lipid Peroxidation Assay (Malondialdehyde - MDA)

-

Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored and fluorescent adduct.

-

Methodology:

-

Sample Preparation: Culture and treat cells as described in the ROS assay. After treatment, lyse the cells and collect the lysate.

-

TBA Reaction: Add thiobarbituric acid reactive substances (TBARS) solution to the cell lysate. Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.

-

Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance or fluorescence of the supernatant using a microplate reader (absorbance at ~532 nm or fluorescence with excitation/emission at ~530/550 nm).

-

Quantification: Determine the MDA concentration by comparing the sample readings to a standard curve generated with known concentrations of MDA. Normalize the results to the total protein content of the cell lysate.

-

Figure 2: General workflow for in vitro assessment of drug-induced oxidative stress.

Conclusion and Future Directions

Future research should focus on:

-

In vitro studies: Utilizing the experimental protocols outlined in this guide to directly assess the impact of delavirdine on ROS production, lipid peroxidation, and antioxidant enzyme activity in relevant cell lines (e.g., hepatocytes, neurons, and immune cells).

-

In vivo studies: Employing animal models to investigate the long-term effects of delavirdine administration on systemic and tissue-specific markers of oxidative stress.

-

Clinical studies: Measuring markers of oxidative stress in patients receiving delavirdine-containing ART regimens to understand its clinical impact.

-

Mechanistic studies: Investigating whether delavirdine interacts with key signaling pathways involved in the oxidative stress response, such as the Nrf2-ARE pathway.

A thorough investigation into these areas will provide a clearer understanding of the oxidative stress profile of delavirdine and its implications for the long-term health of individuals living with HIV.

Delavinone Pharmacokinetics: A Technical Guide for Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

[Disclaimer: The following information is based on publicly available preclinical data as of late 2024. This document is intended for informational purposes and should not be considered a substitute for a comprehensive internal review of all available data.]

Executive Summary

Delavinone, an isosteroid alkaloid isolated from the bulbs of Fritillaria cirrhosa, has demonstrated noteworthy biological activity, including potential anticancer properties.[1] Understanding the pharmacokinetic profile of a drug candidate is fundamental to its development. This technical guide provides an in-depth summary of the currently available preclinical pharmacokinetic data for this compound. The information presented herein is derived from a key study conducted in a murine model, which offers initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Notably, this compound exhibits low oral bioavailability in mice.[2][3][4][5] This document also elucidates a recently identified signaling pathway associated with this compound's mechanism of action in colorectal cancer. The data is presented to support researchers and drug development professionals in making informed decisions regarding the future trajectory of this compound's preclinical and clinical development.

Pharmacokinetic Profile of this compound in Preclinical Models

The current body of published literature on the pharmacokinetics of this compound is primarily centered on studies conducted in mice. These initial studies are crucial for establishing a foundational understanding of the compound's behavior in a biological system.

Murine Pharmacokinetic Parameters

A pivotal study investigated the pharmacokinetics of this compound in mice following both intravenous (IV) and intragastric (IG) administration. The key pharmacokinetic parameters from this study are summarized in the tables below. A noncompartmental model was utilized to analyze the data.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Mice

| Parameter | Value (Mean ± SD) | Units |

| Dose | 1.0 | mg/kg |

| AUC(0-t) | 390.0 ± 65.4 | ng/mLh |

| AUC(0-∞) | 408.0 ± 69.2 | ng/mLh |

| MRT(0-t) | 2.5 ± 0.3 | h |

| MRT(0-∞) | 2.8 ± 0.4 | h |

| t1/2 | 2.2 ± 0.5 | h |

| CL | 41.8 ± 7.2 | mL/min/kg |

| Vz | 8.1 ± 1.5 | L/kg |

Data sourced from a study in mice.

Table 2: Pharmacokinetic Parameters of this compound after Intragastric Administration in Mice

| Parameter | 2.5 mg/kg Dose (Mean ± SD) | 10.0 mg/kg Dose (Mean ± SD) | Units |

| Cmax | 15.2 ± 3.1 | 48.5 ± 9.7 | ng/mL |

| Tmax | 0.5 ± 0.2 | 0.6 ± 0.3 | h |

| AUC(0-t) | 126.5 ± 25.8 | 507.2 ± 101.4 | ng/mLh |

| AUC(0-∞) | 135.1 ± 28.3 | 542.6 ± 112.5 | ng/mLh |

| MRT(0-t) | 3.8 ± 0.6 | 4.1 ± 0.7 | h |

| MRT(0-∞) | 4.2 ± 0.7 | 4.5 ± 0.8 | h |

| t1/2 | 3.1 ± 0.5 | 3.5 ± 0.6 | h |

Data sourced from a study in mice.

Based on these findings, the absolute oral bioavailability of this compound in mice was determined to be approximately 12.4%. This suggests that this compound undergoes either poor absorption from the gastrointestinal tract or significant first-pass metabolism.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for the interpretation and replication of pharmacokinetic data.

Animal Model

-

Species: Mouse

-

Strain: Inbred ICR mice

-

Health Status: Healthy, specific pathogen-free

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Diet: Standard laboratory chow and water ad libitum.

-

Acclimatization: Animals were acclimatized to the laboratory conditions for a minimum of one week prior to the experiments.

Dosing and Administration

-

Intravenous (IV) Administration:

-

Dose: 1.0 mg/kg

-

Vehicle: Not explicitly stated, but likely a solution suitable for intravenous injection.

-

Route: Tail vein injection.

-

-

Intragastric (IG) Administration:

-

Doses: 2.5 mg/kg and 10.0 mg/kg

-

Vehicle: Not explicitly stated, but likely a suspension or solution in a suitable vehicle like carboxymethylcellulose.

-

Route: Oral gavage.

-

Sample Collection and Processing

-

Biological Matrix: Whole blood

-

Collection Time Points:

-

IV: 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

-

IG: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

-

-

Sample Processing: Blood samples were collected into tubes containing an anticoagulant. The blood was then treated with acetonitrile (B52724) for protein precipitation. Samples were vortexed and centrifuged to separate the supernatant for analysis.

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in mouse blood.

-

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

-

Column: BEH C18 (2.1 mm × 50 mm, 1.7 μm)

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM)

-

Internal Standard (IS): Hapepunine

-

Method Validation: The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

-

Lower Limit of Quantification (LLOQ): 1.0 ng/mL

-

Precision (RSD): Intraday and interday precision were less than 13%.

-

Accuracy: Ranged from 96.8% to 104.9%.

-

Recovery: Average recovery was greater than 80.6%.

-

Matrix Effect: Ranged from 88.8% to 103.4%.

-

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Colorectal Cancer

Recent research has begun to uncover the molecular mechanisms underlying this compound's anticancer effects. In colorectal cancer (CRC) cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. It achieves this by inhibiting the PKCδ/Nrf2/GPX4 signaling axis. This compound directly inhibits the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2. This impedes Nrf2's nuclear translocation and reduces the expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis, a key component of the antioxidant enzyme GPX4. The resulting depletion of GSH and inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.

Experimental Workflow for Murine Pharmacokinetic Study

The following diagram outlines the logical flow of the key pharmacokinetic study conducted on this compound in mice.

Discussion and Future Directions

The available preclinical data provides a solid starting point for understanding the pharmacokinetic properties of this compound. The established UPLC-MS/MS method is sensitive and robust for quantifying this compound in a biological matrix. However, the low oral bioavailability of 12.4% in mice is a significant hurdle for the development of an oral formulation.

To build a more comprehensive preclinical package for this compound, the following studies are recommended:

-

Pharmacokinetics in a Non-Rodent Species: Conducting pharmacokinetic studies in a second species, such as rats or dogs, is critical. This will allow for interspecies scaling to predict human pharmacokinetics and provide a more complete picture of the drug's ADME properties.

-

Metabolite Identification and Profiling: Investigating the in vitro and in vivo metabolism of this compound is essential. Identifying the major metabolites and the enzymes responsible for their formation (e.g., cytochrome P450 isoforms) will help to understand the reasons for the low oral bioavailability (i.e., first-pass metabolism) and to anticipate potential drug-drug interactions.

-

Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins in different species, including humans, is a standard and necessary component of preclinical development.

-

Tissue Distribution: Studies to understand the distribution of this compound into various tissues would be beneficial, particularly to confirm its ability to reach target tissues for its intended therapeutic effect.

-

Formulation Development: Given the low oral bioavailability, efforts to develop enabling formulations (e.g., solubility enhancement, permeability enhancement) could be explored to improve oral absorption.

References

- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq. [frontiersin.org]

- 4. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document provides an in-depth technical overview of delavirdine, its synonyms, and related compounds. It encompasses a detailed examination of its chemical and physical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy. Furthermore, this guide outlines experimental protocols for key assays and presents diagrammatic representations of its metabolic pathways and mechanism of action to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

Delavirdine, known by its brand name Rescriptor, belongs to the bisheteroarylpiperazine (BHAP) class of NNRTIs.[1] It functions by binding directly to a non-active site of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This allosteric inhibition induces a conformational change in the enzyme, thereby blocking its function and preventing the conversion of viral RNA into DNA.[2][3] This guide aims to consolidate the technical information available on delavirdine, providing a valuable resource for researchers in the field of antiretroviral drug discovery and development.

Synonyms and Chemical Properties

Delavirdine is identified by several synonyms and chemical names. Its systematic IUPAC name is N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide.[1] It is also commonly available as delavirdine mesylate.[4]

Table 1: Synonyms and Chemical Identifiers of Delavirdine

| Identifier | Value |

| IUPAC Name | N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1] |

| Other Names | Delavirdine, Delavirdinum, Delavirdin, Delavirdina, U-90152[2] |

| Brand Name | Rescriptor[4] |

| CAS Number | 136817-59-9 (free base)[1] |

| CAS Number | 147221-93-0 (mesylate)[4] |

| Molecular Formula | C22H28N6O3S[1] |

| Molecular Weight | 456.56 g/mol [5] |

Table 2: Physicochemical Properties of Delavirdine

| Property | Value |

| Melting Point | 226-228 °C[1][5] |

| Aqueous Solubility | pH 1.0: 2942 µg/mL; pH 2.0: 295 µg/mL; pH 7.4: 0.81 µg/mL (at 23 °C)[5][6][7] |

| LogP (n-octanol/water) | 2.84[5] |

| pKa1 | 4.56[5] |

| pKa2 | 8.9[5] |

Mechanism of Action

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[3] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding event induces a conformational change that disrupts the catalytic activity of the enzyme, thereby inhibiting both RNA- and DNA-dependent DNA polymerase functions.[2][3]

Related Compounds

The development of delavirdine has led to the synthesis and evaluation of numerous analogs to improve potency, pharmacokinetic properties, and resistance profiles. These analogs often involve modifications to the indole, piperazine, or pyridine (B92270) moieties of the parent compound. For instance, analogs with arylpyrrole moieties have been synthesized and shown to exhibit potent anti-HIV-1 activity.[8] Other first and second-generation NNRTIs, such as nevirapine, efavirenz, etravirine, and rilpivirine, are also considered related compounds due to their similar mechanism of action, although they possess distinct chemical structures.[9]

Quantitative Data

In Vitro Activity

Table 3: In Vitro Anti-HIV-1 Activity of Delavirdine

| Parameter | Cell Line/Isolate | Value |

| IC50 | Clinical Isolates (n=74) | Mean: 0.038 µM (Range: 0.001 - 0.69 µM)[10] |

| IC90 | Clinical Isolates (n=24) | Range: 0.05 - 0.10 µM[10] |

Pharmacokinetics in HIV-1 Infected Patients

Table 4: Steady-State Pharmacokinetic Parameters of Delavirdine (400 mg, 3 times daily)

| Parameter | Value (Mean ± SD) | Range |

| Cmax (µM) | 35 ± 20 | 2 - 100 |

| AUC (µM·h) | 180 ± 100 | 5 - 515 |

| Cmin (µM) | 15 ± 10 | 0.1 - 45 |

| Tmax (h) | ~1 | N/A |

| Bioavailability (%) | 85 ± 25 | N/A |

| Protein Binding (%) | ~98 | N/A |

| Half-life (h) | 5.8 | 2 - 11 |

Data from RESCRIPTOR® (delavirdine mesylate tablets) prescribing information.[6][7][10]

Clinical Efficacy

Clinical trials have demonstrated that delavirdine, in combination with other antiretroviral agents, leads to significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts. In a study of patients with advanced HIV infection, triple therapy including delavirdine resulted in plasma HIV RNA levels below the limit of detection (<50 copies/mL) in 40% of patients after 50 weeks, compared to only 6% in those receiving dual nucleoside reverse transcriptase inhibitor (NRTI) therapy.[11] The mean reduction in plasma viral load from baseline was at least 2.5 log10 copies/mL, and mean CD4+ counts increased by 100 to 313 cells/µL at 16 to 48 weeks.[11]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Recombinant Enzyme)

This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the inhibitory activity of compounds against recombinant HIV-1 RT.[12][13][14]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Template/Primer: Poly(A)/Oligo(dT)

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)

-

Test compound (Delavirdine or analogs) dissolved in DMSO

-

Streptavidin-coated microtiter plates

-

Detection antibody conjugated to an enzyme (e.g., anti-Digoxigenin-HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO and then further dilute in the reaction buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of a reaction plate, prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.

-

Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the respective wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Capture: Transfer the reaction mixtures to a streptavidin-coated microtiter plate and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection: Add the enzyme-conjugated detection antibody and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate and incubate until color develops.

-

Stopping the Reaction: Add the stop solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the antiviral activity of compounds in a cell-based assay by measuring the level of HIV-1 p24 antigen.[15][16][17][18][19]

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Cell culture medium and supplements

-

Test compound (Delavirdine or analogs) dissolved in DMSO

-

HIV-1 p24 Antigen Capture ELISA kit

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a no-drug control.

-

Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the plates for 4-7 days in a CO2 incubator at 37°C.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

p24 ELISA: a. Lyse the virus in the collected supernatants according to the ELISA kit instructions. b. Add the lysed supernatants and p24 standards to the antibody-coated ELISA plate. c. Incubate as per the kit protocol. d. Wash the plate. e. Add the detection antibody. f. Incubate and wash. g. Add the substrate and stop solution. h. Read the absorbance.

-